Electron Affinity: 1,2,3- vs. 1,2,5-Thiadiazole Systems
High-level ab initio calculations on benzobis(thiadiazole) model systems reveal that the 1,2,3-thiadiazole-fused scaffold (isoBBT) exhibits an electron affinity of 1.09 eV, which is 0.81 eV lower than that of the isomeric 1,2,5-thiadiazole-fused scaffold (BBT, 1.90 eV) [1]. This substantial difference originates from the contiguous N=N–S arrangement in the 1,2,3-isomer, which localizes electron density differently compared to the alternate N–S–N distribution in 1,2,5-thiadiazoles. Although measured on benzobis derivatives, the electronic trend is intrinsic to the thiadiazole subtype and is expected to propagate to the pyridine-fused [1,2,3]thiadiazolo[5,4-c]pyridine system, making it a less electron-deficient acceptor building block than its [1,2,5]thiadiazolo counterparts.
| Evidence Dimension | Vertical electron affinity (EA) |
|---|---|
| Target Compound Data | 1.09 eV (isoBBT; 1,2,3-thiadiazole-fused benzo system) |
| Comparator Or Baseline | 1.90 eV (BBT; 1,2,5-thiadiazole-fused benzo system) |
| Quantified Difference | ΔEA = −0.81 eV (42.6% lower) |
| Conditions | DFT and ab initio calculations (high-level theory); X-ray diffraction validation; gas-phase vertical electron affinity |
Why This Matters
In organic electronics, electron affinity dictates electron injection barriers and n-type transport capability; a 0.81 eV lower EA means the 1,2,3-thiadiazolo scaffold will function as a weaker acceptor and may be preferred when shallower LUMO levels are required for energy-level matching in donor–acceptor architectures.
- [1] Chmovzh, T.N.; Alekhina, D.A.; Kudryashev, T.A.; Aysin, R.R.; Korlyukov, A.A.; Rakitin, O.A. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Int. J. Mol. Sci. 2023, 24(10), 8835. View Source
